N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their medicinal properties, particularly as antibacterial agents. This compound features a benzodioxin moiety, which is a bicyclic structure containing oxygen atoms, and a methoxybenzene sulfonamide group, which contributes to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions. The reaction is carried out in an aqueous sodium carbonate solution at pH 10, resulting in the formation of the sulfonamide product . Further substitution at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride can yield N-substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The nitrogen atom in the sulfonamide group can participate in nucleophilic substitution reactions with alkyl or aryl halides.
Oxidation and Reduction: The benzodioxin moiety can be subject to oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
N,N-Dimethylformamide (DMF): Used as a solvent for substitution reactions.
Lithium Hydride (LiH): Acts as a base in substitution reactions.
Aqueous Sodium Carbonate (Na2CO3): Maintains the pH during the initial synthesis.
Major Products
The major products formed from these reactions are N-substituted derivatives of the original compound, which can exhibit varied biological activities depending on the nature of the substituents .
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Antibacterial Agents: The compound and its derivatives have shown potent antibacterial activity against various strains of bacteria.
Enzyme Inhibitors: Some derivatives act as moderate inhibitors of enzymes such as lipoxygenase.
Medicinal Chemistry: The compound is explored for its potential in developing new therapeutic agents for diseases like Alzheimer’s.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit the folate synthesis pathway in bacteria, thereby preventing their growth and multiplication . The sulfonamide group can coordinate with metal ions in enzymes, disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: Another sulfonamide derivative with antibacterial properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Used in research for potential therapeutic agents for Alzheimer’s disease.
Uniqueness
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group can influence its pharmacokinetic properties and enhance its therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-12-3-5-13(6-4-12)22(17,18)16-11-2-7-14-15(10-11)21-9-8-20-14/h2-7,10,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHVBSQCYVQUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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